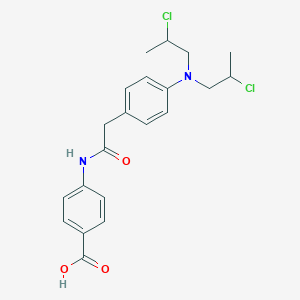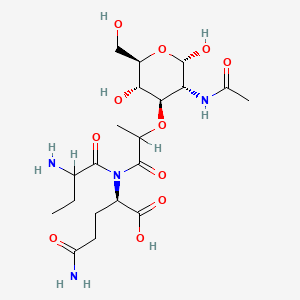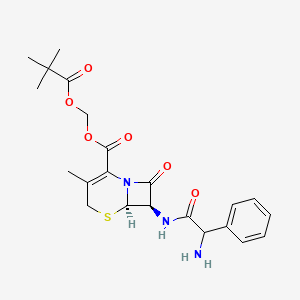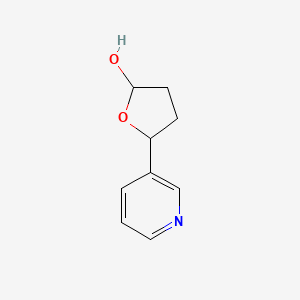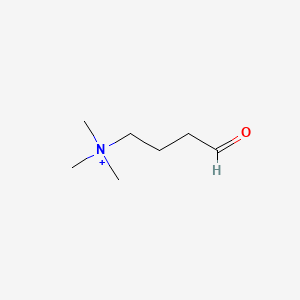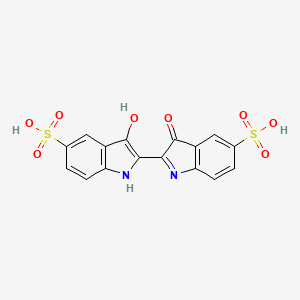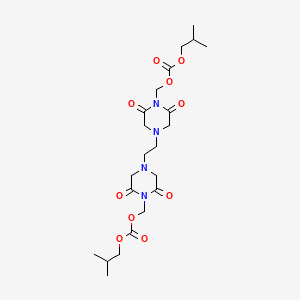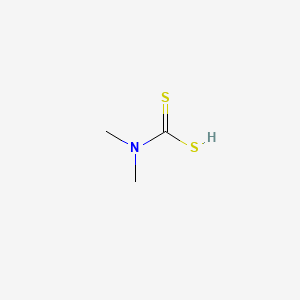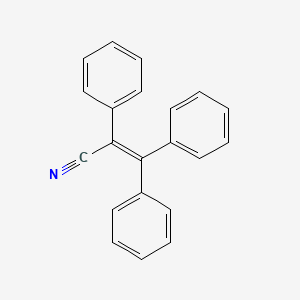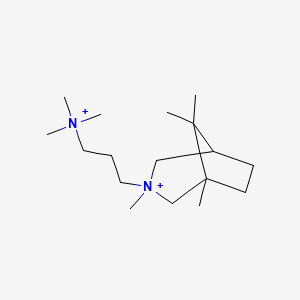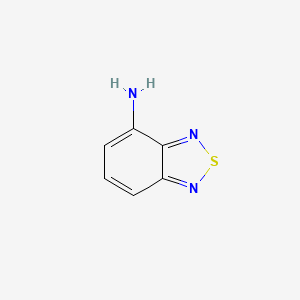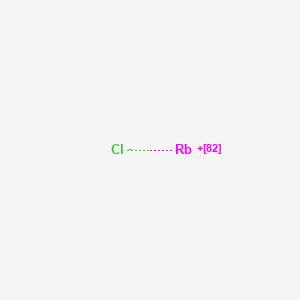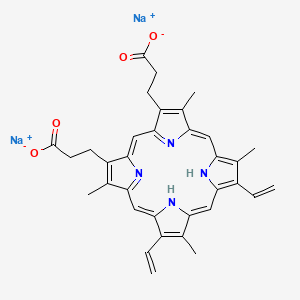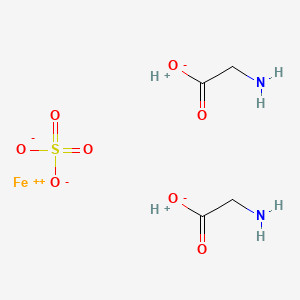
Unii-56PS9HY5XI
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Ferrous glycine sulfate is synthesized by reacting ferrous sulfate with glycine under controlled conditions. The reaction typically involves dissolving ferrous sulfate in water and then adding glycine to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of ferrous glycine sulfate .
Industrial Production Methods
In industrial settings, the production of ferrous glycine sulfate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization and drying processes to obtain the final product suitable for medicinal use .
化学反应分析
Types of Reactions
Ferrous glycine sulfate undergoes various chemical reactions, including:
Oxidation: The iron (II) in ferrous glycine sulfate can be oxidized to iron (III) under certain conditions.
Reduction: The compound can also participate in reduction reactions, where iron (III) is reduced back to iron (II).
Substitution: Glycine in the compound can be substituted with other amino acids or ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Major Products Formed
Oxidation: Iron (III) glycine sulfate.
Reduction: Iron (II) glycine sulfate.
Substitution: Various amino acid-iron sulfate complexes.
科学研究应用
Ferrous glycine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving iron complexes.
Biology: Studied for its role in cellular processes involving iron metabolism.
Medicine: Primarily used in the treatment of iron deficiency anemia.
Industry: Employed in the fortification of food products to address iron deficiency in populations.
作用机制
Ferrous glycine sulfate exerts its effects by providing a bioavailable source of iron, which is essential for the production of hemoglobin. The iron in the compound is absorbed in the intestines and transported to the bone marrow, where it is incorporated into hemoglobin. This process helps in the treatment of iron deficiency anemia by increasing the hemoglobin levels in the blood .
Molecular Targets and Pathways
Transferrin receptor protein 1: Facilitates the uptake of iron into cells.
Hemoglobin subunit alpha: Incorporates iron into hemoglobin.
Ferritin heavy chain: Stores iron within cells.
相似化合物的比较
Similar Compounds
Ferrous gluconate: Another iron supplement used in the treatment of iron deficiency anemia.
Ferrous fumarate: A commonly used iron supplement with similar applications.
Ferrous sulfate: Widely used for iron supplementation but may cause more gastrointestinal side effects compared to ferrous glycine sulfate.
Uniqueness
Ferrous glycine sulfate is unique due to its high bioavailability and minimal side effects. It is particularly suitable for patients who cannot tolerate other forms of iron supplements. The glycine component also aids in the absorption and utilization of iron in the body, making it an effective treatment for iron deficiency anemia .
属性
CAS 编号 |
14729-84-1 |
|---|---|
分子式 |
C4H10FeN2O8S |
分子量 |
302.04 g/mol |
IUPAC 名称 |
2-aminoacetate;hydron;iron(2+);sulfate |
InChI |
InChI=1S/2C2H5NO2.Fe.H2O4S/c2*3-1-2(4)5;;1-5(2,3)4/h2*1,3H2,(H,4,5);;(H2,1,2,3,4)/q;;+2;/p-2 |
InChI 键 |
YJYOLOWXCPIBSY-UHFFFAOYSA-L |
SMILES |
[H+].[H+].C(C(=O)[O-])N.C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2] |
规范 SMILES |
[H+].[H+].C(C(=O)[O-])N.C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2] |
Key on ui other cas no. |
14729-84-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


